molecular formula C10H18O2 B7823723 cis-3-Hexenyl isobutyrate CAS No. 57859-47-9

cis-3-Hexenyl isobutyrate

Cat. No.: B7823723
CAS No.: 57859-47-9
M. Wt: 170.25 g/mol
InChI Key: OSMAJVWUIUORGC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: cis-3-Hexenyl isobutyrate can be synthesized through the esterification of cis-3-hexenol with isobutyric acid under azeotropic conditions. The reaction typically involves heating the reactants in the presence of an acid catalyst such as sulfuric acid . The reaction proceeds as follows:

cis-3-Hexenol+Isobutyric acidcis-3-Hexenyl isobutyrate+Water\text{cis-3-Hexenol} + \text{Isobutyric acid} \rightarrow \text{this compound} + \text{Water} cis-3-Hexenol+Isobutyric acid→cis-3-Hexenyl isobutyrate+Water

Industrial Production Methods: In industrial settings, the synthesis of this compound is carried out in large-scale reactors with precise control over temperature and pressure to optimize yield and purity. The use of continuous flow reactors and advanced distillation techniques ensures efficient separation and purification of the product .

Chemical Reactions Analysis

Types of Reactions: cis-3-Hexenyl isobutyrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be employed.

Major Products:

    Oxidation: Formation of cis-3-hexenal or cis-3-hexenoic acid.

    Reduction: Formation of cis-3-hexenol.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

cis-3-Hexenyl isobutyrate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of cis-3-hexenyl isobutyrate involves its interaction with olfactory receptors in the nasal epithelium, leading to the perception of its characteristic odor. In biological systems, it may interact with enzymes and receptors involved in oxidative stress and microbial inhibition .

Comparison with Similar Compounds

  • cis-3-Hexenyl acetate
  • cis-3-Hexenyl butyrate
  • cis-3-Hexenyl formate
  • cis-3-Hexenyl propionate

Comparison: cis-3-Hexenyl isobutyrate is unique due to its specific ester group, which imparts a distinct fruity and green odor compared to other similar compounds. While cis-3-hexenyl acetate has a more pronounced green note, this compound offers a balanced fruity and green aroma, making it versatile in various applications .

Properties

CAS No.

57859-47-9

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

hex-3-enyl 2-methylpropanoate

InChI

InChI=1S/C10H18O2/c1-4-5-6-7-8-12-10(11)9(2)3/h5-6,9H,4,7-8H2,1-3H3

InChI Key

OSMAJVWUIUORGC-UHFFFAOYSA-N

SMILES

CCC=CCCOC(=O)C(C)C

Isomeric SMILES

CC/C=C\CCOC(=O)C(C)C

Canonical SMILES

CCC=CCCOC(=O)C(C)C

boiling_point

80.00 °C. @ 30.00 mm Hg

density

0.882-0.885

physical_description

Colourless liquid;  fruity, nutty aroma

solubility

insoluble in water;  soluble in fats
soluble (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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